molecular formula C18H19BrN2O3S B3511437 1-(benzenesulfonyl)-N-(2-bromophenyl)piperidine-4-carboxamide

1-(benzenesulfonyl)-N-(2-bromophenyl)piperidine-4-carboxamide

Cat. No.: B3511437
M. Wt: 423.3 g/mol
InChI Key: KZUIZIAPFWVDBZ-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-(2-bromophenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a bromophenyl group, and a piperidine ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-N-(2-bromophenyl)piperidine-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, using reagents such as benzenesulfonyl chloride in the presence of a base.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached through a substitution reaction, often using 2-bromophenylamine as a starting material.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through an amidation reaction.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and advanced reaction conditions.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-N-(2-bromophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzenesulfonyl)-N-(2-bromophenyl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-(2-bromophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl group may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-N-(2-bromophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(Benzenesulfonyl)-N-phenylpiperidine-4-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(Benzenesulfonyl)-N-(2-chlorophenyl)piperidine-4-carboxamide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.

    1-(Benzenesulfonyl)-N-(2-fluorophenyl)piperidine-4-carboxamide: Contains a fluorine atom, which may influence its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-(2-bromophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c19-16-8-4-5-9-17(16)20-18(22)14-10-12-21(13-11-14)25(23,24)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUIZIAPFWVDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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